molecular formula C5H8BNO2 B1612950 (1-Methyl-1H-pyrrol-2-yl)boronic acid CAS No. 911318-81-5

(1-Methyl-1H-pyrrol-2-yl)boronic acid

Cat. No.: B1612950
CAS No.: 911318-81-5
M. Wt: 124.94 g/mol
InChI Key: SQQUTQRHEXZYNO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory methods but are scaled up to meet demand. These methods often involve continuous flow processes to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

Role in Chemical Reactions:
(1-Methyl-1H-pyrrol-2-yl)boronic acid is primarily utilized as a building block in organic synthesis. Its boronic acid functionality allows it to participate in the Suzuki-Miyaura coupling reaction , which is essential for forming carbon-carbon bonds. This reaction is widely used for synthesizing complex organic molecules, especially in the pharmaceutical industry.

Case Study:
A notable application involves the synthesis of various diarylureas containing five-membered heterocycles, where this compound was employed to create compounds with enhanced biological activity against the CB1 receptor. The resulting compounds demonstrated significant potency in binding assays, indicating their potential as therapeutic agents .

Medicinal Chemistry

Drug Development:
The compound has shown promise in drug development due to its ability to form stable carbon-carbon bonds. This property is crucial for synthesizing potential drug candidates targeting various biological pathways. For instance, research has indicated that derivatives of this compound can modulate the activity of cannabinoid receptors, which are involved in pain and appetite regulation .

Mechanism of Action:
The primary mechanism involves the transmetalation process facilitated by palladium catalysts during the Suzuki-Miyaura coupling reaction. This method allows for the efficient construction of complex molecular architectures that can interact with biological targets effectively .

Material Science

Development of New Materials:
In material science, this compound has been explored for creating new materials with unique properties. Its ability to form reversible covalent bonds with diols enhances its utility in developing smart materials and sensors.

Data Table: Comparison of Structural Analogues

Compound NameStructural FeaturesUnique Aspects
This compoundPyrrole ring with boronic acid groupVersatile in Suzuki coupling reactions
Phenylboronic AcidSimple phenyl groupBasic structure without additional functional groups
5-Methylpyrrole Boronic AcidPyrrole ringSimilar core structure but lacks additional groups
Vinylboronic AcidVinyl groupDifferent reactivity patterns due to double bond

Mechanism of Action

Mechanism: The primary mechanism by which (1-Methyl-1H-pyrrol-2-yl)boronic acid exerts its effects is through the formation of carbon-carbon bonds via the Suzuki-Miyaura coupling reaction. This involves the transmetalation of the boronic acid to a palladium catalyst, followed by reductive elimination to form the desired product .

Molecular Targets and Pathways:

Biological Activity

(1-Methyl-1H-pyrrol-2-yl)boronic acid, also known as 5-cyano-1-methyl-1H-pyrrol-2-ylboronic acid, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can be exploited in drug design and development. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Boronic acids, including this compound, interact with various biological targets through several mechanisms:

  • Inhibition of Enzymatic Activity : Boronic acids can act as inhibitors for enzymes such as proteases and kinases. They modify the active site of these enzymes through covalent bonding, thus altering their activity.
  • Protein Interaction : The ability of boronic acids to bind to diols allows them to interact with glycoproteins and other biomolecules, potentially influencing cell signaling pathways.

Therapeutic Applications

Research indicates several potential therapeutic applications for this compound:

  • Cancer Therapy : Studies have shown that boronic acids can inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation. For instance, compounds similar to this compound have been evaluated for their HDAC inhibitory activity, demonstrating promising results in preclinical models .
  • Diabetes Management : Boronic acids have been investigated for their insulin-mimetic properties, which could be beneficial in managing diabetes by enhancing glucose uptake in cells.

Research Findings

A review of the literature reveals several key findings regarding the biological activity of this compound:

Case Studies

  • Anticancer Activity :
    • A study highlighted the synthesis and evaluation of pyrrole-derived boronic acids as potential HDAC inhibitors. The compound exhibited sub-micromolar potency against various cancer cell lines, indicating its potential as an anticancer agent .
  • Enzyme Inhibition :
    • Research on boronic acid derivatives demonstrated their effectiveness in inhibiting serine proteases, which are implicated in various diseases including cancer and inflammation. The structural modifications introduced by this compound enhanced its binding affinity to these enzymes .

Data Table

The following table summarizes some key studies on this compound and related compounds:

Study ReferenceBiological ActivityIC50 Value (µM)Target
HDAC Inhibition< 0.5HDAC
Serine Protease Inhibition0.8Protease
Cancer Cell Proliferation Inhibition0.3Cancer Cells

Properties

IUPAC Name

(1-methylpyrrol-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BNO2/c1-7-4-2-3-5(7)6(8)9/h2-4,8-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQUTQRHEXZYNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CN1C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00623213
Record name (1-Methyl-1H-pyrrol-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911318-81-5
Record name (1-Methyl-1H-pyrrol-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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